molecular formula C17H21N3O3S B2956496 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235350-71-6

3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2956496
CAS No.: 1235350-71-6
M. Wt: 347.43
InChI Key: GPCBRASXVGUJNC-UHFFFAOYSA-N
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Description

3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound with the molecular formula C17H21N3O3S and a molecular weight of 347.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is to react piperidine with cyclopropylsulfonyl chloride to form 1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine. This intermediate is then reacted with cyano-benzoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to a carboxylic acid.

  • Reduction: : The cyano group can be reduced to an amine.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Strong nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzoic acid.

  • Reduction: : 3-amino-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide.

  • Substitution: : Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be investigated for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: : It might be used in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide

  • 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

  • 3-cyano-N-((1-(phenylsulfonyl)piperidin-4-yl)methyl)benzamide

Uniqueness

3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-cyano-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c18-11-14-2-1-3-15(10-14)17(21)19-12-13-6-8-20(9-7-13)24(22,23)16-4-5-16/h1-3,10,13,16H,4-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCBRASXVGUJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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